(2s)-2-Amino-2-(3-chloro-4-methoxyphenyl)ethan-1-ol
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Overview
Description
(2S)-2-Amino-2-(3-chloro-4-methoxyphenyl)ethan-1-ol is a chiral compound with a specific stereochemistry at the second carbon atom. This compound is characterized by the presence of an amino group, a chloro-substituted aromatic ring, and a methoxy group. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-2-(3-chloro-4-methoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methoxybenzaldehyde and a suitable amine.
Reductive Amination: The key step involves the reductive amination of 3-chloro-4-methoxybenzaldehyde with an amine, followed by reduction to yield the desired product.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reductive Amination: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.
Continuous Flow Chemistry: Implementing continuous flow processes to enhance efficiency and scalability.
Automated Purification Systems: Employing automated systems for purification to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-2-(3-chloro-4-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups, such as reducing the amino group to an amine.
Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Nucleophiles: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
(2S)-2-Amino-2-(3-chloro-4-methoxyphenyl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which (2S)-2-Amino-2-(3-chloro-4-methoxyphenyl)ethan-1-ol exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to changes in cellular functions and physiological responses.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-2-(4-methoxyphenyl)ethan-1-ol: Similar structure but lacks the chloro group.
(2S)-2-Amino-2-(3-chloro-4-hydroxyphenyl)ethan-1-ol: Similar structure but has a hydroxy group instead of a methoxy group.
Uniqueness
(2S)-2-Amino-2-(3-chloro-4-methoxyphenyl)ethan-1-ol is unique due to the presence of both chloro and methoxy groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C9H12ClNO2 |
---|---|
Molecular Weight |
201.65 g/mol |
IUPAC Name |
(2S)-2-amino-2-(3-chloro-4-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H12ClNO2/c1-13-9-3-2-6(4-7(9)10)8(11)5-12/h2-4,8,12H,5,11H2,1H3/t8-/m1/s1 |
InChI Key |
CBAZHIJEXPNXOM-MRVPVSSYSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H](CO)N)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CO)N)Cl |
Origin of Product |
United States |
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